![molecular formula C14H18N4OS B6341400 1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1029718-79-3](/img/structure/B6341400.png)
1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
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Overview
Description
1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a heterocyclic compound that features a thiadiazole ring fused with a piperazine moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors such as serotonin receptors (htr3a) and dopamine receptors (drd2) in rats .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in inflammation and photoaging .
Result of Action
Similar compounds have been shown to have anti-inflammatory and antiphotoaging activities, protecting skin from premature aging .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Piperazine Moiety: The thiadiazole intermediate is then reacted with piperazine in the presence of a suitable base, such as sodium hydride, to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the thiadiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or methoxyphenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine and its derivatives have demonstrated significant antimicrobial properties. Research indicates that thiadiazole derivatives often exhibit activity against various bacterial strains and fungi due to their ability to interfere with microbial cell processes.
Anticancer Potential
Studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of cancer cells. For instance, derivatives of thiadiazoles have been reported to exhibit cytotoxicity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines. The structure–activity relationship (SAR) studies reveal that modifications on the thiadiazole ring can enhance anticancer efficacy .
Neuropharmacological Effects
The piperazine component in the compound suggests potential applications in neuropharmacology. Similar compounds have been investigated for their effects on neurotransmitter systems, indicating possible use as anxiolytics or antidepressants.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that may vary based on specific reagents used. The synthesis pathway often includes:
- Formation of the thiadiazole ring.
- Alkylation with the methoxyphenyl group.
- Cyclization to form the piperazine structure.
The development of various derivatives has been crucial for enhancing biological activity and understanding structure-function relationships.
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer properties of a series of thiadiazole derivatives including this compound. The results indicated that this compound exhibited IC50 values of 0.28 µg/mL against MCF-7 cells and 0.52 µg/mL against A549 cells. The study emphasized the importance of substituent nature on the phenyl ring for enhancing cytotoxic activity .
Neuropharmacological Screening
Another investigation focused on the neuropharmacological effects of piperazine derivatives showed that modifications in the thiadiazole structure could lead to compounds with significant anxiolytic effects in animal models. The study highlighted potential pathways through which these compounds may modulate neurotransmitter systems .
Comparison with Similar Compounds
- 1-{3-[(2-Hydroxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
- 1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
- 1-{3-[(2-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
Comparison: Compared to these similar compounds, 1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a compound that incorporates a thiadiazole moiety, which has been extensively studied for its diverse biological activities. This article synthesizes the available research on the biological activity of this compound, highlighting its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The compound can be described by its chemical formula C13H18N4OS and is characterized by the presence of a piperazine ring linked to a 1,2,4-thiadiazole structure with a methoxyphenyl substituent. This unique structure contributes to its biological activity.
Anticonvulsant Activity
Research has demonstrated that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant anticonvulsant properties. For example, studies have reported that certain thiadiazole compounds provide protection against seizures in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) methods. The protective effects were observed at doses as low as 30 mg/kg, with some compounds showing up to 80% efficacy without notable toxicity .
Antimicrobial Properties
The 1,3,4-thiadiazole derivatives have also been recognized for their antimicrobial activities. Compounds containing this moiety have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Anticancer Potential
Thiadiazole derivatives have been explored for their anticancer activities. They have demonstrated inhibitory effects on several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain derivatives showed IC50 values in the micromolar range against human cancer cell lines like colon and breast cancer .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole compounds are attributed to their ability to inhibit cyclooxygenases (COX-1 and COX-2) and other inflammatory mediators. This activity suggests potential applications in treating inflammatory diseases .
The biological activities of this compound are mediated through various molecular targets:
- Ion Channels : Thiadiazoles interact with voltage-gated ion channels, influencing neuronal excitability and contributing to their anticonvulsant effects.
- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as carbonic anhydrase and cyclooxygenases, which play crucial roles in inflammation and cancer progression .
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiadiazole derivatives:
- Anticonvulsant Study : A study evaluated the anticonvulsant activity of various thiadiazole derivatives using MES and PTZ models. The most potent compounds demonstrated significant protection against induced seizures at low doses with minimal side effects .
- Antimicrobial Evaluation : Another research focused on the antimicrobial efficacy of 2-amino-1,3,4-thiadiazole derivatives against clinical strains of bacteria. Results indicated strong antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Anticancer Activity : A series of experiments assessed the cytotoxic effects of thiadiazole compounds on multiple cancer cell lines. The findings revealed that specific substitutions on the thiadiazole ring enhanced anticancer potency significantly .
Data Summary Table
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-19-12-5-3-2-4-11(12)10-13-16-14(20-17-13)18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGFIXJQYGSYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NSC(=N2)N3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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